molecular formula C9H10FIO3 B14043950 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene

Cat. No.: B14043950
M. Wt: 312.08 g/mol
InChI Key: QXRYQFSJZFFBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dimethoxybenzene.

    Fluoromethoxylation: The fluoromethoxy group can be introduced via nucleophilic substitution using a fluoromethylating agent such as fluoromethyl ether (CH3OF) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy and fluoromethoxy groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

Scientific Research Applications

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. The methoxy and fluoromethoxy groups can influence the electronic properties of the benzene ring, affecting reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-4-iodobenzene: Similar structure but lacks the fluoromethoxy group.

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of methoxy groups.

    1-Iodo-2,4-dimethoxybenzene: Similar structure but lacks the fluoromethoxy group.

Uniqueness

1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene is unique due to the presence of both methoxy and fluoromethoxy groups, which can significantly influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

1-(fluoromethoxy)-3-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-6-3-4-7(14-5-10)9(13-2)8(6)11/h3-4H,5H2,1-2H3

InChI Key

QXRYQFSJZFFBLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OCF)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.